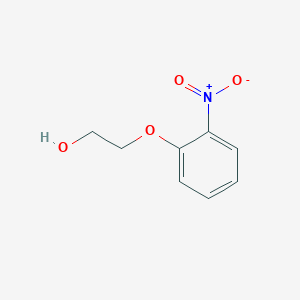

2-(2-Nitrophenoxy)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCYTDJJYLJYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371804 | |

| Record name | 2-(2-nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16365-25-6 | |

| Record name | 2-(2-nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 2 Nitrophenoxy Ethanol

Direct Synthesis Methodologies

The most common and direct method for preparing 2-(2-nitrophenoxy)ethanol involves the etherification of a nitrophenol with a haloethanol.

Etherification of Nitrophenols with Haloethanols

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide from a haloethanol by a nitrophenoxide ion. wikipedia.org

In a typical procedure, 2-nitrophenol (B165410) is deprotonated by a suitable base, such as potassium carbonate (K2CO3), to form the corresponding phenoxide. This nucleophile then attacks an electrophilic haloethanol, like 2-bromoethanol (B42945) or 2-chloroethanol (B45725), to form the desired ether linkage. The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to facilitate the SN2 mechanism. wikipedia.orgnih.gov The presence of a catalyst like sodium iodide (NaI) can enhance the reaction rate when using 2-chloroethanol by an in-situ Finkelstein reaction. nih.gov

A specific laboratory preparation involves heating 2-nitrophenol with 2-bromoethanol in acetone with anhydrous potassium carbonate as the base. nih.gov The reaction mixture is refluxed for several hours to ensure completion. Following the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by distillation or chromatography to yield this compound as a pale oil. nih.gov

Table 1: Representative Conditions for Etherification of 2-Nitrophenol

| Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrophenol, 2-Bromoethanol | K2CO3, NaI | Acetone | Reflux, 8 h | 89% | nih.gov |

| 2-Nitrophenol, 2-Chloroethanol | NaOH | Water | Not specified | Not specified | chemcess.com |

Derivatization Pathways and Functional Group Interconversions

The functional groups of this compound—the nitro group and the primary alcohol—allow for a variety of chemical transformations, leading to a range of useful derivatives.

Reduction of the Nitro Group to Anilinoethanol Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 2-(2-aminophenoxy)ethanol (B2691491). This transformation is a key step in the synthesis of various ligands and pharmaceutical precursors. nih.gov

Several reducing agents can accomplish this conversion. Catalytic hydrogenation is a common and efficient method, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. tandfonline.comrsc.org For instance, the reduction can be carried out using Raney Nickel in liquid paraffin (B1166041) at elevated temperature and pressure, affording 2-(2-aminophenoxy)ethanol in high yield. tandfonline.com Another method involves the use of zinc powder in the presence of concentrated hydrochloric acid at low temperatures. nih.gov

Table 2: Conditions for the Reduction of this compound

| Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Zinc Powder | Conc. HCl | 0–5 °C, then RT for 2 h | 2-(2-Aminophenoxy)ethanol | Not specified | nih.gov |

| Raney Nickel | Liquid Paraffin | 110 °C, 2 MPa H2 pressure, 1.5 h | 2-(2-Aminophenyl)ethanol (B1265811)* | 97% | tandfonline.com |

| Pd/C | Methanol (B129727) | RT, H2 atmosphere, 2 h | 2-(2-Aminophenoxy)ethanol | 80% | rsc.org |

Note: This reference refers to the reduction of the isomeric 2-(2-nitrophenyl)ethanol.

Formation of Acetohydrazide Derivatives

The hydroxyl group of this compound can be derivatized to form more complex structures, such as acetohydrazides. Although direct conversion is not typical, a multi-step pathway via an intermediate ester is common. First, this compound is converted to an ethyl or methyl ester, such as methyl 2-(2-nitrophenyl)acetate. This ester is then treated with hydrazine (B178648) hydrate (B1144303) to produce the corresponding acetohydrazide. researchgate.net

For example, the synthesis of 2-(2-nitrophenyl)acetohydrazide (B49033) is achieved by reacting methyl 2-(2-nitrophenyl)acetate with hydrazine hydrate in methanol at room temperature, yielding the product in high purity. researchgate.net Similarly, related structures like N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide have been synthesized and characterized. asianpubs.orgasianpubs.org

Integration into Complex Molecular Architectures and Caged Compound Design

A significant application of this compound and its derivatives is in the design of photolabile protecting groups, or "caged compounds". uni-konstanz.deresearchgate.net The 2-(2-nitrophenyl)ethyl (NPE) group can be attached to biologically active molecules, rendering them inactive. uni-konstanz.dewiley-vch.de Upon irradiation with light, typically UV light, the NPE group is cleaved, releasing the active molecule with precise spatial and temporal control. uni-konstanz.deresearchgate.net

The process to create a caged compound often starts with modifying the hydroxyl group of a 2-(2-nitrophenyl)ethanol derivative. For example, it can be converted into a chloroformate, which then reacts with a hydroxyl or amino group on a target biomolecule. tandfonline.comtandfonline.com A prominent example is the synthesis of "caged" ATP (adenosine triphosphate), where a derivative of 1-(2-nitrophenyl)ethanol (B14764) is attached to the terminal phosphate (B84403) of ATP. wiley-vch.dersc.orgresearchgate.net The photolytic cleavage is initiated by an intramolecular hydrogen abstraction by the excited nitro group, leading to a cascade of reactions that ultimately liberates the caged molecule. uni-konstanz.denbn-resolving.org This technology has been instrumental in studying dynamic biological processes. wiley-vch.denih.gov

Advanced Synthetic Approaches for Related Nitroaromatic Ethanols

While the Williamson ether synthesis is a classic and reliable method, research continues into advanced synthetic strategies for nitroaromatic compounds, driven by the need for efficiency, selectivity, and greener processes. orgchemres.orgnih.gov For nitroaromatic ethers, methods like microwave-assisted synthesis under solvent-free conditions have been developed, offering rapid and high-yield preparations. orgchemres.org

For the synthesis of nitroaromatic frameworks in general, electrophilic aromatic substitution remains a primary strategy. nih.govscielo.br However, modern approaches focus on improving regioselectivity and avoiding harsh acidic conditions. orgchemres.org This includes the use of novel nitrating agents and catalytic systems. orgchemres.org Furthermore, functional group interconversion, such as the oxidation of arylamines, provides an alternative route to nitroaromatics. scielo.brresearchgate.net For substituted nitroaromatic ethanols, methods like the asymmetric reduction of the corresponding ketones using chiral reducing agents can produce enantiomerically pure alcohols, which are valuable as chiral building blocks in pharmaceutical synthesis. smolecule.com

Asymmetric Reduction Methods

Asymmetric reduction of prochiral ketones is a critical transformation in organic synthesis for producing enantiomerically pure alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. nih.govjiangnan.edu.cn Biocatalytic reduction, in particular, offers a stereoselective and environmentally friendly alternative to traditional chemical methods. jiangnan.edu.cnconicet.gov.ar

One common approach involves the use of whole-cell biocatalysts, such as fungi and yeast, to reduce ketone precursors. nih.govjiangnan.edu.cn For instance, the asymmetric reduction of 2'-nitroacetophenone (B117912) can yield (S)-1-(2'-nitrophenyl)ethanol. conicet.gov.ar Marine-derived fungi have also been successfully employed for the asymmetric reduction of a range of aromatic ketones, demonstrating good yields and high enantioselectivities. nih.gov

Another method involves the use of enzymes. A study evaluating various hydrolases found that ST0779, an enzyme from a thermophilic archaeon, exhibited superior yield and enantioselectivity in the nitroaldol condensation of 4-nitrobenzaldehyde (B150856) and nitromethane (B149229). rsc.org

Chemical methods for asymmetric reduction often employ chiral reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride in anhydrous solvents. smolecule.com Ruthenium-catalyzed asymmetric transfer hydrogenation is another powerful technique used to convert α-amino ketones to chiral 1,2-amino alcohols with high yields and excellent enantioselectivity. acs.org

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups. smolecule.com In the context of this compound derivatives, this technique is crucial for synthesizing the corresponding amino compounds, which are important intermediates for various pharmaceuticals and chemicals.

A common and efficient method involves the use of Raney nickel as a catalyst. For example, 2-(2-nitrophenyl)ethanol can be hydrogenated to 2-(2-aminophenyl)ethanol in high yield using Raney Ni under hydrogen pressure. tandfonline.com This process is scalable and provides a practical route to the desired amine. tandfonline.com

Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of nitro compounds. evitachem.com It is often used in industrial settings under high pressure and temperature to improve efficiency. evitachem.com The reduction of a nitro group on a nitrophenyl malonate derivative has been achieved using Pd/C under atmospheric hydrogen pressure to yield the corresponding amine. frontiersin.org

The choice of catalyst can be influenced by the substrate. For instance, P-2 Nickel, a catalyst prepared from nickel salts and sodium borohydride in ethanol (B145695), has shown great selectivity and sensitivity to substrate structure in hydrogenations. acs.org

Nucleophilic Substitution Reactions in Derivatization

The functional groups present in this compound and its analogs, namely the hydroxyl group and the activated aromatic ring, are susceptible to nucleophilic substitution reactions, allowing for a wide range of derivatizations.

The hydroxyl group can be substituted with various functional groups. smolecule.com For instance, reaction with thionyl chloride can replace the hydroxyl group, leading to the formation of different derivatives. smolecule.com

Nucleophilic aromatic substitution (SNAr) can also occur, particularly when the aromatic ring is activated by electron-withdrawing groups like the nitro group. In one example, the attempted hydrolysis of an ethyl ester derived from 4-chloro-5-fluoro-2-nitrophenol (B1592491) resulted in an SNAr reaction, where the ethoxy group from the ethanol solvent displaced the fluoro group. mdpi.com

The reactivity in nucleophilic substitution can be influenced by the reaction conditions. Studies on the reactions of para-substituted phenoxy-3-buten-2-ones with amines and thiols have shown that the reaction proceeds via an addition-elimination mechanism with nucleophilic attack being the rate-determining step. osti.gov Furthermore, the reactivity of alkali metal ethoxides in nucleophilic substitution reactions with nitrophenyl furoates in ethanol is dependent on the alkali metal ion, with ion-paired ethoxides being more reactive than the dissociated ethoxide. koreascience.kr

Henry Reaction and Related Carbon-Carbon Bond Formations

The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base, to form β-nitro alcohols. wikipedia.org This reaction is synthetically useful as the products can be readily converted to other important functional groups. wikipedia.org

The aldehyde derivative of this compound can participate in Henry reactions. For example, the reaction of 2-nitrobenzaldehyde (B1664092) with nitromethane can be catalyzed by in situ generated copper(II) complexes of chiral ligands to produce chiral β-nitroalcohols with high yields and enantioselectivity. mdpi.comsemanticscholar.org

Interestingly, the Henry reaction can also be promoted by tap water under catalyst-free conditions, providing an environmentally friendly and efficient method for the synthesis of β-nitro alcohols. thieme-connect.com Enzymes can also catalyze the Henry reaction. For instance, hydroxynitrile lyase, glycosidase, and lipase (B570770) have been shown to catalyze the reaction, although often with a trade-off between yield and enantioselectivity. rsc.org

Ultrasound-Assisted Synthetic Methods for Nitrochalcone Analogues

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to improved reaction rates and yields. This technique has been successfully applied to the synthesis of nitrochalcone analogues.

Chalcones are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. mdpi.comresearchgate.net Ultrasound-assisted Claisen-Schmidt condensation has been used to synthesize nitrochalcones, with reports of high yields (56-92%) and accelerated reaction times compared to conventional methods. researchgate.net

In a comparative study, both conventional and ultrasound-assisted methods were found to be effective for synthesizing 2-nitrochalcone (B191979) derivatives. mdpi.comresearchgate.net However, for certain nitrochalcones, the conventional method provided advantages in terms of shorter reaction times and better yields. mdpi.comresearchgate.net The synthesis of various chalcone (B49325) and bis-chalcone derivatives has been achieved under sonication conditions using potassium hydroxide (B78521) in ethanol at room temperature, with yields ranging from 20-89%. nih.gov

Compound Index

Elucidation of Reaction Mechanisms in 2 2 Nitrophenoxy Ethanol Analogues

Photoreactivity of o-Nitrobenzyl and Related Chromophores

The o-nitrobenzyl chromophore, a key feature in 2-(2-nitrophenoxy)ethanol analogues, is renowned for its use as a photoremovable protecting group. nih.gov Upon UV irradiation, these compounds undergo a series of transformations initiated by an intramolecular hydrogen abstraction. nih.govmdpi.com

The primary photochemical event for o-nitrobenzyl compounds is an intramolecular hydrogen transfer from the benzylic position to the nitro group. nih.govmdpi.com This process occurs rapidly, typically within nanoseconds, upon electronic excitation of the chromophore. The initial excitation leads to the formation of an aci-nitro intermediate, which is a tautomer of the starting nitro compound. nih.govresearchgate.net This intermediate is characterized by a quinonoid structure and exhibits distinct spectral properties, often absorbing at longer wavelengths (around 385–430 nm) compared to the parent compound. researchgate.net The formation of this aci-nitro species is a critical step that dictates the subsequent chemical pathways. nih.govresearchgate.net Studies on various o-nitrobenzyl derivatives have shown that the quantum yield of this initial hydrogen abstraction can be influenced by substituents on the aromatic ring and the benzylic carbon. mdpi.comnih.gov

The decay of the aci-nitro intermediate can follow a biexponential rate law, indicating the presence of more than one transient species or decay pathway. researchgate.net This complexity arises from the formation of different tautomers and their varying stabilities and reactivities, which are influenced by factors such as solvent and pH. researchgate.net

Following the formation of the aci-nitro intermediate, several competing reaction channels can occur. uni-konstanz.de One major pathway involves the rearrangement of the aci-nitro species to form a nitroso derivative. mdpi.com For 2-nitrobenzyl alcohols, this often proceeds through the formation of a nitroso hydrate (B1144303) intermediate via proton transfer. This pathway is particularly prevalent in aprotic solvents and under acidic or basic aqueous conditions. researchgate.net

Another significant competing pathway is the cyclization of the aci-nitro intermediate to form a short-lived benzisoxazolidine derivative. This cyclic intermediate can then undergo ring-opening to yield the final photoproducts, which typically include an o-nitrosobenzaldehyde or related carbonyl compound and the released functional group. mdpi.com The balance between the nitroso hydrate formation and the cyclization pathway is highly dependent on the reaction medium. researchgate.net For instance, in aqueous solutions at a pH between 3 and 8, the cyclization mechanism tends to predominate for 2-nitrobenzyl alcohols. researchgate.net

The reaction medium and solvent play a pivotal role in determining the photochemical outcome for o-nitrobenzyl compounds. cdnsciencepub.com The efficiency and mechanism of the photoreaction can be significantly altered by the polarity, proticity, and pH of the solvent. cdnsciencepub.com

For instance, the photochemistry of some nitrobenzyl alcohols is only significant in aqueous solutions, with the reaction efficiency decreasing rapidly as the water content in solvent mixtures like acetonitrile (B52724) or methanol (B129727) is reduced. cdnsciencepub.com This highlights the essential role of water in facilitating certain photoreaction pathways. In some cases, photolysis in organic solvents like methanol, acetonitrile, or ethanol (B145695) results in no observable reaction. cdnsciencepub.com

The stability and reactivity of the key aci-nitro intermediate are also strongly influenced by the solvent. uni-konstanz.deacs.org In protic solvents, the decay of the aci-nitro transient can be fitted to a bi-exponential function, with the rate constants being dependent on the specific solvent. Furthermore, the protolytic dissociation equilibrium of the aci-nitro compound is a critical factor. uni-konstanz.de The relative yields of the desired photoreleased compound and side products can be controlled by shifting this equilibrium through changes in solvent basicity or acidity. uni-konstanz.de For example, in solutions with low basicity or high acidity, the formation of different, sometimes unidentified, products can be observed. uni-konstanz.de

Electrophilic and Nucleophilic Aromatic Substitution Considerations in Nitroaryl Ethers

Nitroaryl ethers, the structural class to which this compound belongs, are subject to both electrophilic and nucleophilic aromatic substitution reactions. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. masterorganicchemistry.combyjus.com The formation of the active electrophile, such as the nitronium ion (NO₂⁺) in nitration, is a key first step. masterorganicchemistry.combyjus.com The electrophile is then attacked by the π-electrons of the aromatic ring, leading to a carbocation intermediate, which subsequently loses a proton to restore aromaticity. masterorganicchemistry.com

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). juniperpublishers.com This is a crucial reaction for the synthesis of various substituted nitroaryl compounds. juniperpublishers.comacs.orgacs.org The SNAr mechanism typically proceeds in a stepwise manner, involving the addition of a nucleophile to the electron-deficient aromatic ring to form a stable anionic σ-complex, often referred to as a Meisenheimer complex. juniperpublishers.comrsc.org The presence of the nitro group is highly effective at stabilizing this intermediate. rsc.org Subsequent departure of a leaving group from the complex yields the substitution product. juniperpublishers.com

Interestingly, it has been shown that nucleophiles can also add to positions on the nitroarene ring that are occupied by hydrogen, forming σH adducts. juniperpublishers.com This addition can be faster than the addition at a halogen-substituted position. juniperpublishers.com While these σH adducts often dissociate back to the starting materials, under certain conditions, they can be converted to products of nucleophilic substitution of hydrogen. juniperpublishers.com The competition between these different SNAr pathways is an active area of research.

Kinetic Investigations of Analogous Elimination Reactions (e.g., 2-(p-Nitrophenyl)ethyl Bromide in Alcohol/Alkoxide Media)

Kinetic studies of elimination reactions in compounds analogous to this compound, such as 2-(p-nitrophenyl)ethyl bromide, provide valuable insights into the reaction mechanisms. The dehydrobromination of 2-(p-nitrophenyl)ethyl bromide in alcohol/alkoxide media has been a classic example used to study the E2 elimination mechanism. rsc.orgrsc.org

However, detailed non-steady-state kinetic studies have revealed that this reaction does not proceed through a simple concerted E2 mechanism. rsc.orgrsc.org Instead, the data are consistent with a two-step mechanism involving the reversible formation of a carbanion intermediate. rsc.orgrsc.org The reaction profiles deviate significantly from what would be expected for a concerted E2 reaction. rsc.org Furthermore, the observation of extent-of-reaction-dependent deuterium (B1214612) kinetic isotope effects supports the stepwise mechanism. rsc.org

The reaction rate is also significantly influenced by the reaction medium. For example, in dimeric micellar solutions, the dehydrobromination of 2-(p-nitrophenyl)ethyl bromide is accelerated by more than two orders of magnitude compared to the reaction in water. nih.govnih.gov This acceleration is attributed to the partitioning of the reactants within the micellar pseudophase. nih.gov The kinetic data in these systems can be rationalized using models that consider the ion-exchange processes at the micellar surface. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Potential Energy Surfaces for Photoreactions

Quantum chemical calculations are instrumental in mapping the potential energy surfaces (PESs) for the photoreactions of nitroaromatic compounds like 2-(2-Nitrophenoxy)ethanol. These calculations elucidate the complex mechanisms, intermediate structures, and transition states involved in photochemical transformations.

Detailed computational studies on related compounds, such as 2-nitrobenzyl alcohol and 2-nitrotoluene, provide a framework for understanding the photoreactions of this compound. rsc.orgacs.org Upon photoexcitation, a common pathway for o-nitrobenzyl compounds involves an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, forming a transient species known as an aci-nitro isomer. rsc.orgresearchgate.net

The exploration of the PES using methods like density functional theory (DFT) and ab initio calculations helps to identify the lowest-energy reaction pathways. acs.org For instance, in the case of 2-nitrotoluene, calculations have identified numerous minima and transition states on the PES, with the rate-determining step for the transformation to 2-nitrosobenzyl alcohol being a 1,3-hydrogen shift between the oxygen atoms of the aci-nitro intermediate. acs.org The activation barrier for this step was calculated to be significant, highlighting the kinetic factors controlling the reaction. acs.org

Similarly, for 2-nitrobenzyl alcohols, DFT calculations have been used to map the potential energy surfaces for competing reaction pathways of the primary aci-nitro photoproducts. rsc.orgresearchgate.net These pathways include cyclization to form benzisoxazolidine intermediates or reaction via hydrated nitroso compounds, with the dominant pathway depending on the solvent environment. rsc.orgresearchgate.net The transient intermediates predicted by these calculations have been identified using time-resolved spectroscopic techniques, validating the computational models. rsc.orgresearchgate.net The development of accurate PESs is a challenging but crucial aspect of theoretical chemistry for predicting the kinetics and dynamics of such photoreactions. emory.eduarxiv.org

Table 1: Key Findings from Potential Energy Surface Calculations of Related Nitroaromatic Compounds

| Compound Studied | Computational Method | Key Findings on Potential Energy Surface | Reference(s) |

|---|---|---|---|

| 2-Nitrotoluene | Ab initio and DFT | Located 25 minima and 12 transition states; the rate-determining step is a 1,3-hydrogen shift in the aci-form. | acs.org |

| 2-Nitrobenzyl alcohol | Density Functional Theory | Mapped competing reaction paths from the primary aci-nitro photoproduct, including cyclization and formation of hydrated nitroso compounds. | rsc.orgresearchgate.net |

| 1-(2-Nitrophenyl)ethanol (B14764) | Density Functional Theory | Investigated the mechanism of photoreaction to 2-nitroso acetophenone, identifying transient intermediates. | rsc.orgresearchgate.net |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. als-journal.comnih.govscispace.com DFT calculations provide a balance between computational cost and accuracy, allowing for the study of relatively large molecular systems. als-journal.comnih.gov

DFT methods, particularly using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are widely employed to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.netresearchgate.net These properties, derived from the electron density, are crucial for understanding and predicting chemical behavior. mdpi.commdpi.com

Key parameters calculated using DFT to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO (ELUMO) is often correlated with the electrophilicity of nitroaromatic compounds; a lower ELUMO indicates a greater ease of accepting an electron and thus higher reactivity towards nucleophiles. nih.govmdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Global Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical concepts like electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netmdpi.com These descriptors are calculated from HOMO and LUMO energies and are used to predict the relative stability and reactivity of different molecules. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting regions susceptible to attack. als-journal.com

For nitroaromatic compounds specifically, the strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making them susceptible to nucleophilic attack and reduction. researchgate.netnih.gov DFT calculations quantify these electronic effects and help rationalize observed reaction pathways. mdpi.com

Table 2: DFT-Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; a key predictor of electrophilicity in nitroaromatics. nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the electrophilic character of a molecule. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. mdpi.com |

Molecular Modeling for Structure-Reactivity Correlations in Related Nitroaromatic Systems

Molecular modeling, particularly through the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), is a powerful approach for correlating the chemical structure of nitroaromatic compounds with their reactivity and biological activity. nih.govmdpi.comresearchgate.net These models use molecular descriptors, often calculated from computational methods like DFT, to build statistical correlations. nih.gov

For nitroaromatic compounds, QSAR studies have successfully linked structural and electronic properties to toxicity. nih.gov Key findings from these studies indicate that the reactivity and toxicity of nitroaromatics are governed by several factors:

Electrophilicity: The energy of the LUMO is a critical descriptor, showing that these compounds often exhibit electrophilic reactivity. nih.gov

Number of Nitro Groups: The quantity and position of nitro groups significantly influence the electronic properties and reactivity of the aromatic ring. nih.gov

Computational prediction and molecular modeling are essential for understanding the degradation pathways of nitroaromatic compounds in various environments. mdpi.comresearchgate.net By analyzing the electronic structure, researchers can predict the most likely sites for nucleophilic attack (e.g., by hydroxyl ions), which often leads to the formation of more biodegradable hydroxylated products. researchgate.netresearchgate.net This predictive capability is crucial for assessing the environmental fate of these compounds. mdpi.com

Furthermore, structure-reactivity relationship studies guide the design of new molecules with desired properties, such as in the development of prodrugs for cancer therapy. nih.gov By systematically modifying the chemical structure and evaluating the resulting changes in properties like lipophilicity and enzyme activation through molecular modeling, researchers can optimize compounds for specific applications. nih.gov These studies demonstrate the power of combining computational chemistry with experimental work to build robust models that predict chemical behavior based on molecular structure. chemrxiv.org

Advanced Analytical Techniques for Characterization and Mechanistic Research

Time-Resolved Spectroscopy for Transient Intermediate Detection (e.g., Time-Resolved Infrared Spectroscopy)

Time-resolved spectroscopy is a powerful tool for studying the fleeting intermediates that form during the photochemical reactions of 2-nitrobenzyl compounds, a class to which 2-(2-nitrophenoxy)ethanol belongs. The irradiation of these compounds initiates a series of rapid transformations, and techniques like time-resolved infrared (TRIR) and UV-vis spectroscopy are essential for capturing these transient species in real-time. nih.govnih.gov

Research on analogous compounds, such as 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol (B14764), has provided significant insights into the likely photochemical processes. nih.govdeepdyve.com Upon photolysis, the initial step is typically an intramolecular hydrogen shift, leading to the formation of a primary photoproduct, an aci-nitro intermediate. nih.govnih.gov This intermediate is short-lived and serves as a crucial branching point for subsequent reactions.

TRIR spectroscopy has been instrumental in identifying the species that evolve from the aci-nitro intermediate. nih.govdeepdyve.com Depending on the solvent and pH, two primary competing pathways have been observed for similar nitrobenzyl alcohols:

Cyclization Pathway: The aci-nitro intermediate can cyclize to form a benzisoxazolidine intermediate. This cyclic species subsequently undergoes ring-opening to form a carbonyl hydrate (B1144303). nih.gov The carbonyl hydrate was successfully identified using TRIR. nih.govdeepdyve.com

Proton Transfer Pathway: Alternatively, the aci-nitro intermediate can form a hydrated nitroso compound through proton transfer. nih.gov This pathway is favored in aprotic solvents as well as in acidic and basic aqueous solutions. nih.govdeepdyve.com

Time-resolved UV-vis spectroscopy studies on related 1-(2-nitrophenyl)ethyl ethers have further revealed that the formation of a key hemiacetal intermediate can occur through two parallel pathways with different rates. nih.govacs.org The decay of the photochemically generated aci-nitro intermediate was observed to be significantly faster than the rate-limiting breakdown of the hemiacetal, which ultimately releases the final products. nih.govacs.org These findings highlight the complexity of the reaction cascade and the indispensable role of time-resolved techniques in deconvoluting the multiple reaction steps.

| Intermediate Species | Detection Technique | Role in Reaction Pathway |

|---|---|---|

| aci-Nitro Intermediate | Time-Resolved UV-vis Spectroscopy | Primary photoproduct, branching point for competing pathways. nih.govnih.gov |

| Nitroso Hydrates | Time-Resolved Infrared Spectroscopy (TRIR) | Formed via proton transfer from the aci-nitro intermediate. nih.gov |

| Benzisoxazolidines | Inferred (precursor to carbonyl hydrate) | Formed via cyclization of the aci-nitro intermediate. nih.govdeepdyve.com |

| Carbonyl Hydrates | Time-Resolved Infrared Spectroscopy (TRIR) | Formed from the ring-opening of benzisoxazolidine. nih.gov |

| Hemiacetal Intermediate | Time-Resolved FTIR and UV-vis Spectroscopy | Long-lived intermediate whose breakdown is rate-limiting for product release in related ethers. nih.govacs.org |

Isotopic Labeling Studies for Mechanistic Pathway Tracing (e.g., ¹⁸O-labeling)

Isotopic labeling is a definitive method for tracing the pathways of atoms through complex chemical reactions. By strategically replacing an atom with one of its heavier, stable isotopes (such as ¹⁸O for ¹⁶O), researchers can follow the labeled atom's trajectory from reactant to product, providing unambiguous evidence for proposed mechanistic steps. scripps.edu

In the study of 2-nitrobenzyl alcohol photoreactions, ¹⁸O-labeling experiments have been crucial for distinguishing between the two competing mechanistic pathways (cyclization vs. proton transfer). nih.govdeepdyve.com For instance, by labeling the hydroxyl group of the alcohol with ¹⁸O, it becomes possible to determine the origin of the oxygen atom in the final nitroso-carbonyl product. If the reaction proceeds through the cyclization pathway via a benzisoxazolidine intermediate, the ¹⁸O label is expected to be retained in the final product. Conversely, if the reaction occurs via the hydrated nitroso compound, the label's fate can be different, often involving exchange with the solvent (H₂¹⁶O).

The use of stable isotopes like ¹⁸O, ¹³C, and ¹⁵N is a cornerstone of mechanistic studies, providing data that is often unattainable by other means. scripps.eduacs.org These labeled compounds can be analyzed using mass spectrometry or NMR spectroscopy to pinpoint the location of the label in the products, thereby confirming or refuting a proposed reaction sequence. scripps.edu This technique allows for a detailed mapping of bond-forming and bond-breaking events, offering a high level of certainty in mechanistic elucidation.

Two-Dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Complex Derivative Characterization

While time-resolved methods excel at studying intermediates, the characterization of stable, often complex, final products and derivatives of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high confidence. mdpi.com This is a critical first step in identifying a newly synthesized derivative, confirming that the expected reaction has occurred. It is particularly useful for verifying the products of reactions such as nucleophilic aromatic substitution or the reduction of the nitro group.

Two-Dimensional (2D) NMR techniques are indispensable for elucidating the intricate structures of complex organic molecules. mdpi.com While one-dimensional (¹H and ¹³C) NMR provides information about the chemical environment of individual atoms, 2D NMR reveals the connectivity between them. nih.gov

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals. mdpi.com

For example, in characterizing a complex derivative of a nitrophenyl-containing heterocycle, researchers use a combination of these techniques to confirm structural assignments. acs.orgnih.gov The chemical shifts in the ¹H and ¹³C spectra, combined with the correlations observed in COSY, HSQC, and HMBC experiments, provide a complete and detailed picture of the molecule's constitution, confirming the precise location of various functional groups on the aromatic rings and substituent chains. mdpi.comacs.org

| Technique | Abbreviation | Primary Information Obtained | Application Example |

|---|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Precise molecular weight and elemental formula. mdpi.com | Verifying the molecular formula of a newly synthesized derivative. |

| Correlation Spectroscopy | COSY | Identifies proton-proton (¹H-¹H) spin coupling networks. mdpi.com | Establishing the connectivity of protons within an alkyl chain. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded ¹H and ¹³C nuclei. mdpi.com | Assigning specific carbon signals in the ¹³C NMR spectrum. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range (2-3 bond) correlations between ¹H and ¹³C. acs.org | Connecting substituents to the main molecular scaffold. |

Q & A

Q. How is this compound utilized in designing novel photo-labile protecting groups?

- Methodological Answer : The nitro group’s UV sensitivity enables its use in phototriggered release systems. Quantum yield measurements (365 nm irradiation) optimize cleavage efficiency. Applications include controlled drug delivery and caged compound synthesis, validated via HPLC monitoring of release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.